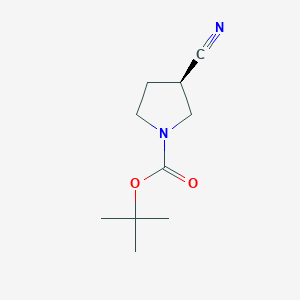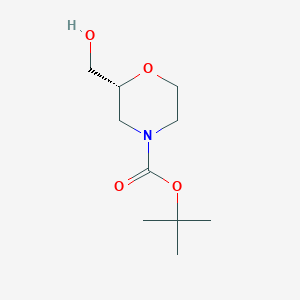
2-Aminoindan-1-ol
Vue d'ensemble
Description
2-Aminoindan-1-ol is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of indane, featuring an amino group and a hydroxyl group attached to the indane ring
Applications De Recherche Scientifique
2-Aminoindan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including inhibitors of enzymes such as monoamine oxidase.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Industrial Applications: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
Target of Action
2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It’s known that the compound can be used as an experimental control , implying that it may interact with its targets to induce certain changes that can be measured and compared in experimental settings.
Biochemical Pathways
It has been used in asymmetric syntheses , suggesting that it may play a role in the synthesis of other compounds.
Pharmacokinetics
A related compound, rasagiline, has been studied and it was found that its transdermal patch significantly improved the absorption of rasagiline, with more balanced peak concentrations, compared to the rasagiline tablet . This might suggest potential implications for the bioavailability of this compound, but specific studies would be needed to confirm this.
Result of Action
Given its use in life science related research , it’s likely that the compound has some impact at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used as a biochemical reagent in life science-related research
Cellular Effects
Preliminary studies suggest that it may have an impact on cell growth and phenolic compound content
Molecular Mechanism
It is known that the compound is involved in the inhibition of monoamine oxidase-B (MAO-B), which suggests that it may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs
Metabolic Pathways
It is known that the compound undergoes extensive hepatic metabolism, primarily by cytochrome P450 type 1A2 (CYP1A2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-1-ol typically involves the reduction of 2-nitroindan-1-ol. One common method includes the catalytic hydrogenation of 2-nitroindan-1-ol using palladium on carbon as a catalyst under hydrogen gas. Another approach involves the reduction of 2-nitroindan-1-ol with iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve the bromination of 1-indanone followed by Gabriel synthesis to introduce the amino group. The intermediate is then subjected to hydrolysis and reduction to yield the final product. This method is advantageous due to its high yield and scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoindan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 2-aminoindane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 2-Indanone or 2-indanal.
Reduction: 2-Aminoindane.
Substitution: N-alkyl or N-acyl derivatives of this compound
Comparaison Avec Des Composés Similaires
1-Aminoindane: A positional isomer with similar pharmacological properties but different structural features.
5-Methoxy-2-aminoindane: A derivative with additional methoxy substitution, affecting its interaction with serotonin receptors.
5,6-Methylenedioxy-2-aminoindane: Known for its psychoactive properties and use as a research chemical.
Uniqueness: 2-Aminoindan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its combination of amino and hydroxyl groups allows for diverse chemical transformations and potential therapeutic applications .
Propriétés
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933902 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-16-7, 13575-72-9, 23337-80-6 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoindan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-aminoindan-1-ol and its diastereomer useful in chiral resolution?
A1: Both this compound and 1-aminoindan-2-ol are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can selectively interact with the enantiomers of racemic mixtures, forming diastereomeric salts with different physical properties, particularly solubility. [, ] This difference in solubility allows for the separation and isolation of individual enantiomers from the racemic mixture through techniques like crystallization.
Q2: How does the structure of this compound and 1-aminoindan-2-ol influence their resolving ability?
A2: Research has shown that the position of the amino and hydroxyl groups significantly impacts the resolving ability of these compounds. [] 1-Aminoindan-2-ol demonstrates a broader resolving ability, effectively resolving a range of 2-arylalkanoic acids, particularly those with a methyl group at the α-position. This effectiveness is attributed to the formation of stable hydrogen-bond sheets in the less-soluble diastereomeric salts, often facilitated by water molecules. Conversely, 1-aminoindan-2-ol proves more selective, showing better resolution with 2-arylalkanoic acids bearing a naphthyl group at the α-position. This selectivity is linked to the formation of reinforced columnar hydrogen-bond networks in the less-soluble salts. []
Q3: Beyond their use as resolving agents, are there other applications for this compound derivatives?
A3: Yes, derivatives of this compound have been investigated for their potential in studying structure-activity relationships, particularly focusing on the impact of spatial arrangements on biological activity. For instance, 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the this compound framework, have been synthesized and studied for their CD spectral properties. [] These compounds, featuring a semi-rigid structure mimicking the β-phenethylamine moiety, offer valuable insights into the effects of electron exchange between aromatic chromophores within a controlled spatial arrangement. This research highlights the potential of these derivatives beyond chiral resolution, expanding their utility in medicinal chemistry and drug design.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)




![6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111672.png)



![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B111691.png)


